Bisdemethoxycurcumin
Bisdemethoxycurcumin
Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups. It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor. It is a beta-diketone, a polyphenol, an enone and a diarylheptanoid. It is functionally related to a 4-coumaric acid.
Bisdemethoxycurcumin has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.
structure in first source
Bisdemethoxycurcumin has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.
structure in first source
Brand Name:
Vulcanchem
CAS No.:
33171-05-0
VCID:
VC0190681
InChI:
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
SMILES:
Array
Molecular Formula:
C19H16O4
Molecular Weight:
308.3 g/mol
Bisdemethoxycurcumin
CAS No.: 33171-05-0
Cat. No.: VC0190681
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bisdemethoxycurcumin is a beta-diketone that is methane in which two of the hydrogens are substituted by 4-hydroxycinnamoyl groups. It has a role as a metabolite and an EC 3.2.1.1 (alpha-amylase) inhibitor. It is a beta-diketone, a polyphenol, an enone and a diarylheptanoid. It is functionally related to a 4-coumaric acid. Bisdemethoxycurcumin has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available. structure in first source |
|---|---|
| CAS No. | 33171-05-0 |
| Molecular Formula | C19H16O4 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | (1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
| Standard InChI | InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+ |
| Standard InChI Key | PREBVFJICNPEKM-YDWXAUTNSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
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